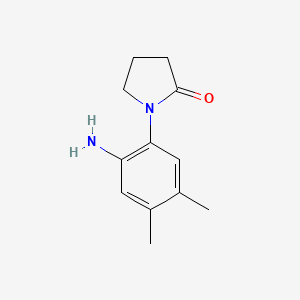
1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one is a compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound is a derivative of pyrrolidin-2-one, which is a γ-lactam. Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods may involve bulk custom synthesis and procurement .
Analyse Chemischer Reaktionen
1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the compound.
Common reagents and conditions used in these reactions include specific oxidants, additives, and transition-metal catalysts . Major products formed from these reactions include carboxylic acids and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are exerted through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These reactions highlight the compound’s inherent reactivity and its potential to form various biologically active derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the γ-lactam structure and exhibit similar biological activities.
Iodo-substituted pyrroles: These compounds are valuable intermediates in the synthesis of drugs and other fine chemicals.
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1-(2-amino-4,5-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8-6-10(13)11(7-9(8)2)14-5-3-4-12(14)15/h6-7H,3-5,13H2,1-2H3 |
InChI-Schlüssel |
JXMKEUOFVUVRRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)N2CCCC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















